molecular formula C17H18F3NO B1224025 (R)-Fluoxetine CAS No. 100568-03-4

(R)-Fluoxetine

カタログ番号 B1224025
CAS番号: 100568-03-4
分子量: 309.33 g/mol
InChIキー: RTHCYVBBDHJXIQ-MRXNPFEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-Fluoxetine , also known by its brand name Prozac , is an antidepressant medication primarily used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, and bulimia nervosa. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs). The compound exists as a racemic mixture, with both ®- and (S)-enantiomers. In this analysis, we focus on the ®-enantiomer.



Synthesis Analysis

The synthesis of ®-Fluoxetine involves several steps. Initially, the precursor compound 3-(p-trifluoromethylphenoxy)-3-phenylpropylamine undergoes asymmetric reduction to yield the desired ®-enantiomer. The synthesis route includes chiral resolution and subsequent purification. Researchers have explored various synthetic strategies to optimize yield and enantiomeric purity.



Molecular Structure Analysis

The molecular formula of ®-Fluoxetine is C17H18F3NO , and its chemical structure consists of a trifluoromethylphenyl ring, a phenylpropylamine moiety, and a fluorine atom. The ®-configuration at the chiral center contributes to its pharmacological activity.



Chemical Reactions Analysis

®-Fluoxetine is relatively stable under standard conditions. However, it can undergo hydrolysis in acidic or basic environments. Additionally, it may participate in metabolic reactions mediated by cytochrome P450 enzymes, leading to the formation of active metabolites. Researchers continue to investigate its reactivity and potential drug interactions.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 179°C

  • Solubility : Moderately soluble in water; more soluble in organic solvents

  • LogP (Partition Coefficient) : Around 4.1

  • pKa : Basic (around 8.7)


Safety And Hazards


  • Adverse Effects : Common side effects include nausea, insomnia, and sexual dysfunction.

  • Serotonin Syndrome : Caution is necessary when combining ®-Fluoxetine with other serotonergic agents.

  • Suicidal Ideation : Close monitoring during initial treatment due to potential risk.

  • Drug Interactions : ®-Fluoxetine interacts with various medications; consult a healthcare professional.

  • Pregnancy and Lactation : Risk-benefit assessment required.


将来の方向性

Researchers are exploring novel formulations, extended-release versions, and personalized dosing regimens for ®-Fluoxetine. Additionally, investigations into its neuroprotective effects and potential applications beyond mood disorders continue.


特性

IUPAC Name

(3R)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHCYVBBDHJXIQ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872290
Record name (R)-(+)-Fluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Fluoxetine

CAS RN

100568-03-4
Record name (+)-Fluoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100568-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoxetine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100568034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Fluoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-(+)-Fluoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10872290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOXETINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F279341RUQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An improved process for the preparation in a superior yield of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine of formula (I), ##STR5## or a pharmaceutically acceptable acid addition salt thereof, the said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR6## to obtain 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III), ##STR7## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR8## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of a potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

An improved process for the preparation in a superior yield of the hydrochloride salt of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine of formula (I), ##STR9## said process comprising catalytically hydrogenating 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine base of formula (II), ##STR10## with the aid of a catalyst selected from the group consisting of Pt/C, Pd/C and Pd-Pt/C in ethyl acetate at a hydrogen pressure of 1 to 20 bar and at a temperature of approximately 20° to 100° C. whereby 1-phenyl-3-(N-methylamino)-propan-1-ol of formula (III) is formed, ##STR11## and selectively etherifying the compound of formula (III) with 1-chloro-4-trifluoromethylbenzene of formula (IV), ##STR12## in a solvent selected from the group consisting of N-methylpyrrolidone and dimethylsulfoxide in the presence of potassium t-butoxide, whereby N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine is formed in a yield greater than 85 percent of the theoretical value and is converted to the hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenylpropylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
2-benzoyl-1-(N-benzyl-N-methyl)ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( II )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

A mixture of 4.0 g (0.0357 mol) potassium t-butoxide, ml of N-methylpyrrolidone, 5.0 g (0.0303 mol) of 1-phenyl-3-N-methylaminopropan-1-ol, and 7.4 g (0.0410 mol) of 1-chloro-4-trifluoromethylbenzene was heated to 40° C. and stirred for 8 hours at 40° C. The mixture was then cooled to 20°-25° C. and 40 ml of toluene and water were added. The combined toluene-phases were washed four times with 20 ml of water. Toluene was evaporated under reduced pressure yielding 5.06 g of the product.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-3-N-methylaminopropan-1-ol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

reducing said N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane with borane or a metal hydride to provide N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine.
Name
N-[3-[4-(trifluoromethyl)phenoxy]-3-phenylpropyl)urethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Fluoxetine
Reactant of Route 2
Reactant of Route 2
(R)-Fluoxetine
Reactant of Route 3
Reactant of Route 3
(R)-Fluoxetine
Reactant of Route 4
Reactant of Route 4
(R)-Fluoxetine
Reactant of Route 5
Reactant of Route 5
(R)-Fluoxetine
Reactant of Route 6
Reactant of Route 6
(R)-Fluoxetine

Citations

For This Compound
2,430
Citations
ME Henry, ME Schmidt, J Hennen… - …, 2005 - nature.com
… Although the activity of R-fluoxetine at the 5-HT2A and 2C … clinical efficacy, doses of R-fluoxetine would have to produce … higher oral doses of R-fluoxetine would be required to produce …
Number of citations: 92 www.nature.com
MJ Owens, DL Knight, CB Nemeroff - Biological psychiatry, 2001 - Elsevier
… (S-citalopram or escitalopram) and fluoxetine (R-fluoxetine) are under clinical development for the … In the present study, the potency and selectivity of escitalopram, R-fluoxetine, and the …
Number of citations: 652 www.sciencedirect.com
JW Hilborn, ZH Lu, AR Jurgens, QK Fang, P Byers… - Tetrahedron …, 2001 - Elsevier
A convenient and chromatography-free synthesis for the enantiomers of fluoxetine and norfluoxetine is described. The synthesis relied on the use of the CBS reduction, and Hofman …
Number of citations: 112 www.sciencedirect.com
S Koch, KW Perry, DL Nelson, RG Conway… - …, 2002 - Elsevier
… of R-fluoxetine, but not S-fluoxetine, for human 5-HT 2A and 5-HT 2C receptor subtypes. Functional GTPγS binding studies indicated that R-fluoxetine is … (PFC), but R-fluoxetine caused …
Number of citations: 175 www.sciencedirect.com
P Kumar, RK Upadhyay, RK Pandey - Tetrahedron: Asymmetry, 2004 - Elsevier
Asymmetric dihydroxylation route to (R)-isoprenaline, (R)-norfluoxetine and (R)-fluoxetine - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 70 www.sciencedirect.com
S Marwari, GS Dawe - Journal of Psychopharmacology, 2018 - journals.sagepub.com
Fluoxetine is a clinically successful antidepressant. It is a racemic mixture of (R) and (S) stereoisomers. In preclinical studies, chronic treatment with fluoxetine (10 mg/kg) had …
Number of citations: 23 journals.sagepub.com
WH Miles, EJ Fialcowitz, ES Halstead - Tetrahedron, 2001 - Elsevier
The enantioselective synthesis of fluoxetine hydrochloride, a potent serotonin-uptake inhibitor, is described. The synthesis of (S)-fluoxetine hydrochloride begins with the asymmetric …
Number of citations: 46 www.sciencedirect.com
H Kakei, T Nemoto, T Ohshima… - Angewandte Chemie …, 2004 - Wiley Online Library
Efficient Synthesis of Chiral α‐ and β‐Hydroxy Amides: Application to the Synthesis of (R)‐Fluoxetine - Kakei - 2004 - Angewandte Chemie International Edition - Wiley Online Library Skip to …
Number of citations: 94 onlinelibrary.wiley.com
M Hess, G Höfner, KT Wanner - ChemMedChem, 2011 - Wiley Online Library
A recently established and validated LC–ESI‐MS/MS method for quantification of fluoxetine was used to implement MS binding assays for the human serotonin transporter (hSERT)—…
L Liu, M Fu, S Pei, L Zhou, J Shang - International journal of molecular …, 2018 - mdpi.com
… of r-fluoxetine and s-fluoxetine, in the regulation of melanin synthesis, is still unknown. Here, we show how r-fluoxetine … In addition, we found that r-fluoxetine induced melanin synthesis …
Number of citations: 18 www.mdpi.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。